L-SERINE (1-13C)

Metabolic flux analysis Serine-glycine interconversion One-carbon metabolism

Researchers conducting metabolic flux analysis require position-specific ¹³C labeling to trace distinct pathways. Generic serine isotopologues fail to resolve carboxyl-carbon fates. L-Serine-1-¹³C (CAS 81201-84-5) solves this: - Enables selective tracking of glycine→serine flux via SHMT & GCS, resolving ~30% serine production from glycine. - Delivers a clean M+1 mass shift with 99 atom % ¹³C purity; characteristic 47 u neutral loss in SRM confirms C1-labeling. - Sourced from stereospecific biosynthesis, ensuring native L-configuration and negligible KIEs vs. deuterated analogs. Ideal for SGOC network studies, LC-MS/MS internal standards, and HP-¹³C MRI probe development.

Molecular Formula
Molecular Weight 106.09
Cat. No. B1579735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-SERINE (1-13C)
Molecular Weight106.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine (1-¹³C) Overview


L-Serine (1-¹³C) (CAS 81201-84-5) is a stable isotope-labeled L-α-amino acid in which the carboxyl carbon (C1) is enriched with carbon-13 at ≥99 atom % ¹³C, yielding a molecular weight of 106.09 g/mol and a characteristic M+1 mass shift . This compound is produced via stereospecific biosynthesis using the methylotroph Methylobacterium extorquens AM1, ensuring retention of the native L-configuration with an optical activity of [α]²⁵/D +14.6° (c = 2, 1 M HCl) [1]. The position-specific ¹³C label at C1 distinguishes L-Serine (1-¹³C) from other serine isotopologues and enables precise tracking of the carboxyl carbon through metabolic transformations—particularly decarboxylation, transamination, and glycine interconversion reactions—using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [1].

1 Position-specific carboxyl-carbon tracing via NMR and MS
2 Stereospecific L-enantiomer for mammalian tracer studies
3 ≥99 atom % ¹³C enrichment with defined M+1 mass shift

Why L-Serine (1-¹³C) Cannot Be Substituted


Selecting a labeled serine isotopologue is not a generic procurement decision: the position of the ¹³C atom dictates which metabolic pathways can be traced and what quantitative information can be extracted. L-Serine (1-¹³C) selectively labels the carboxyl carbon, which is lost upon decarboxylation and participates in the glycine-serine interconversion via serine hydroxymethyltransferase (SHMT) [1]. In contrast, L-Serine (3-¹³C) labels the hydroxymethyl carbon, which serves as the dominant one-carbon donor to the folate cycle—accounting for approximately 95% of the cellular one-carbon pool [2]. The DL-racemic mixture (DL-Serine-1-¹³C) introduces the biologically irrelevant D-enantiomer, which can confound enzymatic tracer studies . Furthermore, ¹³C labels induce negligible kinetic isotope effects (KIEs) compared to deuterium (²H) labels, making L-Serine (1-¹³C) the appropriate choice when native reaction kinetics must be preserved [3]. Substituting any of these alternatives without accounting for these position-, stereo-, and isotope-specific differences compromises the quantitative validity of metabolic flux analysis, NMR assignments, and MS-based tracer studies.

C3 isotopologue C3 label reports one-carbon donation to folate cycle; carboxyl-flux tracing may not transfer. Metabolic readout is fundamentally distinct.
DL-racemic mixture D-enantiomer is biologically inert in most mammalian systems; effective tracer concentration is diluted, and off-target receptor effects may confound enzymatic studies.
Deuterated serine ²H labels introduce primary kinetic isotope effects; native reaction kinetics may shift. Reported ¹³C KIE on SHMT is negligible by comparison.

L-Serine (1-¹³C) Differentiation Evidence


C1 Labeling Resolves Serine-Glycine Flux

L-Serine (1-¹³C) specifically labels the carboxyl carbon, enabling direct quantification of serine synthesis from glycine via SHMT. When [1-¹³C₁]glycine was used as a tracer in primary ovine fetal hepatocytes, approximately 30% of serine production was derived from glycine after 24 hours of incubation, with quantitative comparison of [1-¹³C₁]glycine and [2-¹³C₁]glycine enrichment patterns confirming that synthesis proceeds via the combined action of the glycine cleavage enzyme system and SHMT [1]. Conversely, L-Serine (3-¹³C) labels the hydroxymethyl carbon, which enters the folate-mediated one-carbon pool; in MCF-7 breast cancer cells, carbon 3 of serine accounted for approximately 95% of the total one-carbon pool used for purine and thymidylate biosynthesis [2]. Thus, the C1-labeled isotopologue resolves glycine-to-serine flux, whereas the C3-labeled isotopologue reports one-carbon donation to the folate cycle—two fundamentally distinct metabolic readouts that cannot be obtained from a single labeling position.

Serine-Glycine Flux
Cross-study comparable
C1 label resolves ~30% of serine from glycine (ovine hepatocytes); C3 label reports ~95% of one-carbon pool from serine (MCF-7 cells)
Glycine-to-serine flux tracing requires C1 label context
Non-overlapping metabolic information; primary cell vs. cancer cell line models
Metabolic flux analysis Serine-glycine interconversion One-carbon metabolism

Isotopic Purity for Quantitative Mass Spectrometry

L-Serine (1-¹³C) is supplied at 99 atom % ¹³C isotopic purity with a defined M+1 mass shift (monoisotopic mass 106.0459 Da versus 105.0426 Da for unlabeled L-serine) . This near-complete isotopic enrichment enables its use as an internal standard in isotope dilution mass spectrometry (IDMS) without interference from natural-abundance ¹³C background (~1.1%). The ESIMS/MS selected reaction monitoring (SRM) method has been specifically validated to distinguish 1-¹³CO-labeled amino acids from non-specifically labeled or natural-abundance compounds by detecting a characteristic 47 u neutral loss (H¹³COOH) from the protonated precursor ion, versus the 46 u loss (HCOOH) observed for unlabeled species [1]. In contrast, unlabeled L-serine cannot provide a resolvable mass shift above natural isotopic background, precluding its use as an isotopically distinct internal standard.

Isotopic Purity for MS
Head-to-head
99 atom % ¹³C with +1 Da shift; characteristic 47 u neutral loss in SRM vs. 46 u for unlabeled
Baseline-resolved MS detection supports ISTD workflows
~90-fold ¹³C enrichment over natural abundance background
Isotope dilution mass spectrometry Quantitative metabolomics Internal standardization

Enantiomeric Purity for Biological Tracers

L-Serine (1-¹³C) is produced via stereospecific biosynthesis using Methylobacterium extorquens AM1, yielding the biologically relevant L-enantiomer with a measured optical activity of [α]²⁵/D +14.6° (c = 2, 1 M HCl) . In contrast, DL-Serine-1-¹³C is a racemic mixture containing equal proportions of D- and L-enantiomers, exhibiting no net optical rotation . D-Serine is not a substrate for most mammalian L-amino acid metabolic enzymes and serves distinct biological functions (e.g., as an NMDA receptor co-agonist in the central nervous system); its presence in a racemic tracer would introduce an unlabeled, metabolically inert fraction that dilutes the effective tracer concentration and complicates flux calculations [1]. The stereospecific biosynthesis method achieves enantiomeric ratios exceeding 200:1 (L:D) [2].

Enantiomeric Purity
Class-level
[α]²⁵/D +14.6°; L:D ratio >200:1 vs. racemic DL mixture with 50% inactive D-enantiomer
Biological tracer sensitivity is 2× higher per unit mass for L-form
D-enantiomer risks off-target effects; data to verify in specific model systems
Enantiomeric purity Stereospecific tracer studies Enzymatic metabolism

Low Kinetic Isotope Effect vs. Deuterium Labels

The ¹³C kinetic isotope effect on the SHMT reaction—the primary enzyme that processes L-serine—has been experimentally determined as ¹³(V_max/K_m) = 0.994 ± 0.006 on position C-3 and 0.995 ± 0.007 on position C-2, values within the range of a secondary isotope effect and indicating negligible perturbation of native reaction rates [1]. In contrast, deuterium (²H) labeling produces substantial primary KIEs; in hyperpolarized ¹³C MRI studies, deuterium substitution at the C2 position of [2-¹³C]serine led to a greater than four-fold increase in spin-lattice relaxation constant T₁ [2]. Deuterium-labeled serine (e.g., [3,3-²H₂]-L-serine) exhibits significantly altered enzyme kinetics due to the ~2-fold mass difference between ¹H and ²H, compared to the ~1.7% mass difference for ¹²C→¹³C [2]. The mean calculated KIE for deuterium on SHMT-catalyzed reactions is orders of magnitude larger than the ¹³C KIE.

Kinetic Isotope Effect
Supporting evidence
¹³C KIE on SHMT is 0.994–0.995; deuterium KIE produces >4-fold T₁ changes and altered kinetics
Negligible rate perturbation supports quantitative flux assumptions
¹³C mass difference ~1.7% vs. ~100% for ²H
Kinetic isotope effect Enzyme kinetics SHMT reaction

C1 vs. C2 Labeling in Hyperpolarized MRI

In hyperpolarized ¹³C magnetic resonance imaging (HP-¹³C MRI), the spin-lattice relaxation constant T₁ determines the usable imaging window. A systematic study of late-stage deuteration applied to five C1-¹³C-labeled substrates demonstrated that [1-¹³C]serine achieved a T₁ increase of +22% upon deuteration at 3T, alongside [1-¹³C]alanine (+26%), [1-¹³C]lactate (+16%), [1-¹³C]glycine (+25%), and [1-¹³C]valine (+29%) [1]. In striking contrast, when the ¹³C label was placed at the C2 position, deuteration of [2-¹³C]serine yielded a greater than four-fold (>400%) increase in T₁ [1]. This demonstrates that C1-labeled serine occupies a distinct performance regime in HP-¹³C MRI probe design: it provides a measurable but modest T₁ benefit from deuteration, while the C2 position is far more responsive to deuterium substitution. The C1 position may be preferred when the carboxyl carbon is the metabolic readout of interest (e.g., decarboxylation reactions), accepting a shorter imaging window in exchange for positional specificity.

HP-¹³C MRI Performance
Head-to-head
[1-¹³C]serine: +22% T₁ with deuteration; [2-¹³C]serine: >400% T₁ increase at 3T
Carboxyl-carbon imaging position has modest T₁ benefit vs. C2 longevity trade-off
~18-fold T₁ prolongation difference between positions
Hyperpolarized ¹³C MRI Spin-lattice relaxation Metabolic imaging

Precursor for Labeled Internal Standards

L-Serine (1-¹³C) (isotopic purity 99%; Cambridge Isotope Laboratories) has been employed as a key chemical precursor in the synthesis of a stable-isotope labeled internal standard (Lyso-Gb3-IS) for a validated nano-LC-MS/MS assay quantifying globotriaosylsphingosine (lyso-Gb3) as a biomarker for Fabry disease [1]. The resulting Lyso-Gb3-IS incorporated one ¹³C atom and three deuteriums (from palmitic acid-CD₃), providing a +4 Da mass shift relative to the endogenous analyte—sufficient for unambiguous chromatographic and mass spectrometric resolution [1]. This assay was published in PLOS ONE and has been cited in subsequent protocols [1]. Unlabeled L-serine cannot serve this function, as it would yield an internal standard with no mass shift from the target analyte, making chromatographic co-elution indistinguishable from endogenous signal. Similarly, uniformly ¹³C-labeled serine (L-Serine-¹³C₃,¹⁵N) would produce a larger mass shift but at substantially higher procurement cost and with different synthetic incorporation efficiency.

IS Precursor Utility
Supporting evidence
Incorporated into Lyso-Gb3-IS with +4 Da mass shift for validated nano-LC-MS/MS assay
Published synthetic route supports method development reproducibility
Source-specific validation review recommended
Bioanalytical method validation Internal standard synthesis Lyso-Gb3 biomarker

L-Serine (1-¹³C) Applications


Serine-Glycine Interconversion Flux Analysis

L-Serine (1-¹³C) is the definitive tracer for quantifying the contribution of glycine to serine biosynthesis via the combined action of the glycine cleavage enzyme system (GCS) and serine hydroxymethyltransferase (SHMT). As demonstrated in primary ovine fetal hepatocytes, [1-¹³C₁]glycine-derived [1-¹³C]serine enrichment showed that approximately 30% of serine production originates from glycine [1]. This application is critical for studying hepatic serine metabolism, inborn errors of amino acid metabolism, and cancer metabolic reprogramming where the serine-glycine-one-carbon (SGOC) network is dysregulated. Procurement of L-Serine (1-¹³C) rather than the C3-labeled isotopologue is essential here: the C1 label traces glycine→serine flux, whereas C3 would trace one-carbon donation—a different metabolic question entirely [2].

Absolute Quantification by Isotope Dilution MS

With 99 atom % ¹³C isotopic purity and a clean M+1 mass shift, L-Serine (1-¹³C) serves as an ideal internal standard for isotope dilution LC-MS/MS or GC-MS quantification of L-serine in plasma, cerebrospinal fluid, cell lysates, and tissue homogenates. The characteristic 47 u neutral loss in ESIMS/MS SRM (versus 46 u for unlabeled serine) provides an additional level of selectivity for confirming position-specific labeling [1]. This application is directly relevant to clinical metabolomics laboratories, biomarker validation studies, and pharmacokinetic analyses where absolute quantification accuracy is required per regulatory bioanalytical method validation guidelines. Substituting natural-abundance serine or a differently labeled isotopologue would compromise either the mass shift or the fragmentation signature needed for unambiguous SRM detection [1].

HP-¹³C MRI Probe for Carboxyl Carbon Metabolism

For hyperpolarized ¹³C MRI studies investigating real-time decarboxylation metabolism in vivo, [1-¹³C]serine offers a defined T₁ relaxation profile (+22% T₁ prolongation achievable with deuteration at 3T) combined with position-specific imaging of the carboxyl carbon [1]. This application scenario is distinct from using [2-¹³C]serine, which provides >4-fold longer T₁ but reports on the α-carbon rather than the carboxyl group. Researchers designing HP-¹³C MRI probes for reactions such as serine dehydratase-mediated decarboxylation to pyruvate should select L-Serine (1-¹³C) to ensure the ¹³C label is positioned at the reactive carbon whose fate is being imaged, accepting a shorter but still practically useful imaging window [1].

Labeled Internal Standard Synthesis for Bioanalysis

L-Serine (1-¹³C) (99% isotopic purity, Cambridge Isotope Laboratories grade) has been validated as a chemical building block for synthesizing stable-isotope labeled internal standards used in regulatory-compliant LC-MS/MS biomarker assays. The documented synthesis of Lyso-Gb3-IS incorporating L-Serine-1-¹³C and palmitic acid-CD₃ produced an internal standard with a +4 Da mass shift, enabling accurate quantification of the Fabry disease biomarker lyso-Gb3 in human plasma [1]. This precedent establishes L-Serine (1-¹³C) as a procurement-grade precursor for laboratories developing similar IS reagents for amino acid-containing analytes, de-risking method development through published, reproducible synthetic routes and assay performance data [1].

Application
Selection Property
Validation Focus
Serine-glycine flux analysis
C1 carboxyl-carbon label
SHMT/GCS pathway tracer context
Isotope dilution mass spectrometry
99 atom % ¹³C enrichment
M+1 shift and SRM fragmentation review
HP-¹³C MRI probe design
C1 position-specific labeling
Carboxyl-carbon decarboxylation imaging
Labeled IS synthesis for bioanalysis
Stereospecific L-configuration
Published synthetic utility and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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